molecular formula C6H14N4O B13249589 3-Amino-1-(piperidin-4-yl)urea

3-Amino-1-(piperidin-4-yl)urea

Cat. No.: B13249589
M. Wt: 158.20 g/mol
InChI Key: OZWJJXROCBVECR-UHFFFAOYSA-N
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Description

3-Amino-1-(piperidin-4-yl)urea is a chemical compound that features a piperidine ring substituted with an amino group and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many biologically active compounds, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(piperidin-4-yl)urea typically involves the reaction of piperidine derivatives with urea or its analogs. One common method includes the following steps:

    Starting Material: Piperidine is used as the starting material.

    Functionalization: The piperidine ring is functionalized by introducing an amino group at the 4-position. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Urea Formation: The functionalized piperidine is then reacted with urea or a urea derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-Amino-1-(piperidin-4-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its role in modulating biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: It can bind to enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibiting or Activating Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in therapeutic or biological effects.

    Altering Cellular Functions: By interacting with cellular components, it can alter cellular functions and processes, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and N-substituted piperidines share structural similarities with 3-Amino-1-(piperidin-4-yl)urea.

    Urea Derivatives: Compounds like N,N’-disubstituted ureas and thioureas also exhibit similarities in their chemical structure and reactivity.

Uniqueness

This compound is unique due to the combination of the piperidine ring and the urea moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

1-amino-3-piperidin-4-ylurea

InChI

InChI=1S/C6H14N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H2,9,10,11)

InChI Key

OZWJJXROCBVECR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)NN

Origin of Product

United States

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